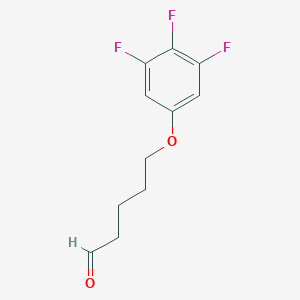

5-(3,4,5-Trifluorophenoxy)pentanal

Description

5-(3,4,5-Trifluorophenoxy)pentanal is a fluorinated aldehyde derivative featuring a pentanal backbone substituted with a 3,4,5-trifluorophenoxy group. The compound’s structure combines the reactivity of an aldehyde functional group with the electronic and steric effects of a fully fluorinated aromatic ring. Fluorine atoms at the 3,4,5-positions on the phenoxy moiety enhance the compound’s lipophilicity, thermal stability, and resistance to metabolic degradation compared to non-fluorinated analogues. Such properties make it a candidate for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate in organofluorine chemistry.

Properties

IUPAC Name |

5-(3,4,5-trifluorophenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-9-6-8(7-10(13)11(9)14)16-5-3-1-2-4-15/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXNMYLKVZZIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,4,5-Trifluorophenoxy)pentanal” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity. Common synthetic routes include:

Hydrothermal synthesis: This method involves the reaction of precursors in a high-temperature aqueous solution, leading to the formation of the desired compound.

Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, which is then processed to obtain the final product.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process parameters are closely monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

“5-(3,4,5-Trifluorophenoxy)pentanal” undergoes various chemical reactions, including:

Oxidation: The compound reacts with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“5-(3,4,5-Trifluorophenoxy)pentanal” is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which “5-(3,4,5-Trifluorophenoxy)pentanal” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(2,3,4-Trifluorophenoxy)pentanal

3,4,5-). Key distinctions include:

- Commercial Availability : The 2,3,4-isomer is listed as discontinued, with pricing data unavailable (). Discontinuation suggests challenges in synthesis, purification, or stability, possibly due to steric hindrance from the 2-fluorine atom.

Table 1: Comparison of Trifluorophenoxypentanal Isomers

Fluorinated Phenoxy Compounds with Diverse Functional Groups

Other fluorinated phenoxy derivatives exhibit distinct functional groups, influencing their reactivity and applications:

- 3-tert-Butylphenyl Trifluoromethanesulfonate (CAS 201851-06-1): A sulfonate ester with a bulky tert-butyl group. Used as a leaving group in nucleophilic substitutions. Priced at ¥28,000/5g (95% purity) ().

- 5-[4-(Trifluoromethoxy)phenyl]oxazole (CAS 1227954-44-0): An oxazole heterocycle with a trifluoromethoxy group. High cost (¥68,000/5g) reflects specialized applications in medicinal chemistry ().

Table 2: Fluorinated Phenoxy Compounds with Varied Functional Groups

Key Insight: The aldehyde group in this compound offers distinct reactivity (e.g., condensation, oxidation) compared to sulfonate esters or heterocycles, positioning it for use in stepwise syntheses rather than as a direct leaving group or pharmacophore.

Pentanal Derivatives: Environmental and Toxicological Context

Unsubstituted pentanal (CAS 110-62-3) serves as a baseline for understanding environmental behavior:

- Biodegradation : Readily biodegradable (half-life ~13.5 hours in air via photolysis) ().

- Ecotoxicity: Fish LD50 (96 h) = 12.4 mg/L (fathead minnow) ().

- Health Effects : Moderate skin irritant, severe eye irritant in rabbits ().

The trifluorophenoxy group in this compound likely reduces biodegradability due to fluorine’s stabilizing effect on C-F bonds, increasing environmental persistence.

Thiophene and Imidazole Analogues

- Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0): A sulfur-containing opioid derivative (). While structurally unrelated, it highlights how heteroatom substitution (e.g., sulfur vs. oxygen) alters bioactivity.

- 5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI): A bicyclic imidazole-thiophene hybrid with a pentanal chain (). The sulfur and nitrogen atoms enhance hydrogen-bonding capacity, contrasting with the purely fluorinated aromatic system in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.